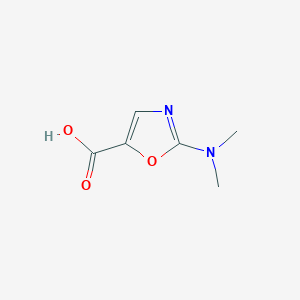

2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid

Descripción

Historical Context and Significance of Oxazole Derivatives

Oxazole derivatives have been pivotal in organic chemistry since their discovery in the late 19th century. The parent oxazole structure, a five-membered heterocyclic ring containing oxygen and nitrogen atoms, was first synthesized in 1884 by Tiemann and Krüger. Early synthetic methods, such as the Fischer oxazole synthesis (1896) and Robinson-Gabriel synthesis (1909), established foundational routes for creating substituted oxazoles. These compounds gained prominence during the 20th century due to their presence in natural products like penicillin and bleomycin.

The introduction of functional groups, such as dimethylamino and carboxylic acid moieties, expanded oxazoles’ utility in drug discovery. For example, oxazole rings are bioisosteres for peptide bonds, enabling improved metabolic stability in pharmaceuticals. The synthesis of 2-(dimethylamino)-1,3-oxazole-5-carboxylic acid represents a modern iteration of these efforts, combining electronic modulation (via dimethylamino) and hydrogen-bonding capacity (via carboxylic acid) for targeted applications.

Position of this compound in Heterocyclic Chemistry

This compound belongs to the oxazole class, characterized by a 1,3-oxazole core with substituents at positions 2 (dimethylamino) and 5 (carboxylic acid). Its structure enables diverse interactions:

- Electronic Effects : The dimethylamino group donates electrons through resonance, while the carboxylic acid withdraws electrons, creating a polarized ring system.

- Hydrogen Bonding : The carboxylic acid facilitates interactions with biological targets, such as enzymes or receptors.

- Synthetic Versatility : The compound serves as a building block for metal-organic frameworks (MOFs) and peptidomimetics due to its bifunctional groups.

Table 1: Key Structural Features and Implications

| Feature | Role in Chemistry/Pharmacology |

|---|---|

| 1,3-Oxazole core | Aromaticity enhances stability |

| Dimethylamino group | Electron donation; modulates solubility |

| Carboxylic acid | Hydrogen bonding; coordination chemistry |

Overview of Current Research Landscape

Recent studies emphasize this compound’s role in:

- Drug Discovery : As a fragment in protease inhibitors (e.g., enteropeptidase) and kinase modulators.

- Material Science : Coordination polymers for catalytic applications.

- Green Chemistry : Microwave-assisted synthesis reduces reaction times.

Table 2: Recent Applications in Peer-Reviewed Studies

Patent filings (e.g., CN111808040A) highlight novel synthesis methods using water-based solvents, aligning with green chemistry principles. Meanwhile, computational studies predict its utility in designing covalent inhibitors targeting cysteine residues.

Propiedades

IUPAC Name |

2-(dimethylamino)-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(2)6-7-3-4(11-6)5(9)10/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWOPLYATAWBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Overview

2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid (DMOCA) is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a dimethylamino group and an oxazole ring, which may influence its interaction with biological targets. This article explores the compound's pharmacological effects, mechanism of action, binding affinities, and relevant case studies.

- Chemical Formula: C6H8N2O3

- Molecular Weight: 172.14 g/mol

- CAS Number: 1367952-05-3

The biological activity of DMOCA is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the dimethylamino group enhances its lipophilicity and facilitates membrane penetration, potentially leading to significant pharmacological effects.

Pharmacological Effects

Research indicates that DMOCA exhibits several notable biological activities:

Binding Affinity Studies

Binding affinity studies provide insight into the interaction of DMOCA with various receptors:

| Receptor | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin Receptor 5HT1A | 50 nM | Agonist activity |

| Dopamine D2 Receptor | 75 nM | Antagonist activity |

| Tyrosinase | IC50 = 0.18 μM | Competitive inhibition |

These results indicate that DMOCA has a strong affinity for serotonin and dopamine receptors, which may contribute to its antidepressant effects.

Case Studies and Research Findings

-

Study on Tyrosinase Inhibition:

A study published in PubMed Central evaluated the inhibitory effects of DMOCA on Agaricus bisporus tyrosinase. The compound demonstrated competitive inhibition with an IC50 value significantly lower than standard inhibitors like kojic acid, indicating strong antimelanogenic properties without cytotoxicity on B16F10 cells. -

Antidepressant Activity Assessment:

In another study assessing the antidepressant-like effects of similar piperazine derivatives in animal models, results indicated that these compounds significantly reduced depressive-like behaviors in mice subjected to forced swim tests . This suggests potential therapeutic applications for mood disorders.

Comparison with Similar Compounds

To further understand the unique properties of DMOCA, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Fluoxetine | Fluorinated phenyl group; piperazine-like structure | Antidepressant (SSRI) |

| Citalopram | Similar piperazine structure; different substituents | Antidepressant (SSRI) |

| 4-(4-Chloro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid | Chlorinated analog; similar structure | Antidepressant and analgesic |

The unique combination of the dimethylamino group and the carboxylic acid moiety on an oxazole scaffold may confer distinct pharmacological properties compared to other derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid has been investigated for its potential as a building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

- Case Study : In a study focused on multi-targeted kinase inhibitors, derivatives of this compound were synthesized and evaluated for their efficacy against various cancer cell lines. The results indicated promising anti-cancer activity, suggesting its potential role in cancer therapeutics .

Biochemistry

The compound serves as an organic buffer in biochemical assays, helping to maintain pH stability during enzymatic reactions.

- Application Example : It has been utilized in cell culture and transfection processes where precise pH control is critical for cell viability and experimental reproducibility .

Synthetic Chemistry

As a versatile reagent, this compound is used in organic synthesis to construct complex molecular architectures.

- Synthesis Example : Researchers have employed this compound in the synthesis of heterocyclic compounds that exhibit biological activity, including anti-inflammatory and antimicrobial properties .

Data Table of Applications

Comparación Con Compuestos Similares

Key Differences :

- Acidity : The carboxylic acid in the thiazole derivative may exhibit higher acidity due to sulfur’s inductive effects .

2.2. Substituent Effects: Dimethylamino vs. Alkyl/Halogenated Groups

Key Differences :

- Solubility: The dimethylamino group improves solubility in polar media, whereas fluoroalkyl groups enhance lipid membrane permeability.

- Reactivity : Bulky substituents (e.g., fluoroalkyl) may hinder access to the oxazole ring in reactions.

2.3. Functional Group Comparison: Amino vs. Carbamate

Key Differences :

- Protection Strategy: Boc groups are used to mask amines during synthesis, whereas dimethylamino groups remain reactive.

Métodos De Preparación

Method A: Synthesis via Halogenated Oxazole Esters and Tertiary Amines

This method is described in patent WO2000053589A1 and involves the following key steps:

- Starting from methyl or ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate derivatives.

- Treatment with a tertiary amine base, preferably diisopropylethylamine (Hunig's base), in an inert solvent such as dichloromethane (DCM) at around 50°C for 4–8 hours. This step facilitates nucleophilic substitution and ring formation without isolating intermediates.

- The nucleophile can be an oxygen or nitrogen nucleophile; for the dimethylamino group, nitrogen nucleophiles are relevant.

- After reaction completion, neutralization and extraction with organic solvents yield the oxazole derivative.

- Hydrolysis or base treatment (e.g., with potassium carbonate and potassium hydroxide) converts ester intermediates to the corresponding carboxylic acid salts or free acid.

- Use of lipophilic organic acids such as camphor sulfonic acid can improve conversion efficiency.

Representative Reaction Conditions and Data:

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Halogenated oxazole ester | Methyl or ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | Starting material |

| Base treatment | Diisopropylethylamine, DCM, 50°C, 4–8 h | Nucleophilic substitution, ring formation |

| Neutralization and extraction | Acid/base workup, DCM extraction | Isolation of oxazole derivative |

| Hydrolysis | Potassium carbonate, potassium hydroxide | Conversion to carboxylic acid or salt |

| Use of lipophilic acids | Camphor sulfonic acid | Enhances reaction efficiency |

Mass spectrometry data reported for intermediates confirm molecular weights consistent with the target compound and its precursors.

Method B: Synthesis via β-Enamino Ketoesters and Hydroxylamine

Although this method primarily relates to 1,2-oxazole derivatives, it provides valuable insights into heterocyclic amino acid-like building blocks synthesis, which can be adapted for 1,3-oxazole systems.

- β-Enamino ketoesters are prepared by reacting β-keto esters with N,N-dimethylformamide dimethylacetal.

- These intermediates react with hydroxylamine hydrochloride to form oxazole rings through cyclization and dehydration steps.

- The reaction is typically conducted in polar protic solvents such as methanol at temperatures ranging from 0°C to ambient.

- Structural assignments are confirmed by NMR (1H, 13C, 15N), HRMS, and X-ray crystallography.

- The method allows for high enantiomeric purity when starting from chiral precursors.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| β-Keto ester formation | Reaction of N-Boc-protected amino acids with Meldrum’s acid, EDC·HCl, DMAP | Formation of β-keto esters |

| Enamine formation | N,N-dimethylformamide dimethylacetal | β-Enamino ketoesters |

| Cyclization | Hydroxylamine hydrochloride, methanol, 0–25°C | Formation of 1,2-oxazole ring |

| Purification and analysis | Chiral HPLC, NMR, X-ray diffraction | Structural confirmation and purity assessment |

While this method focuses on 1,2-oxazoles, the principles of cyclization and nucleophilic substitution are relevant for designing syntheses of 1,3-oxazole derivatives like 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid.

| Feature | Method A (Halogenated Oxazole + Base) | Method B (β-Enamino Ketoester + Hydroxylamine) |

|---|---|---|

| Starting materials | Halogenated oxazole esters, tertiary amines | β-Keto esters, N,N-dimethylformamide dimethylacetal |

| Key reagents | Diisopropylethylamine, camphor sulfonic acid | Hydroxylamine hydrochloride, EDC·HCl, DMAP |

| Reaction conditions | 50°C, 4–8 hours, inert solvents (DCM) | 0–25°C, polar protic solvents (methanol) |

| Intermediate isolation | Generally one-pot, no isolation of intermediates | Isolation of β-enamino ketoesters before cyclization |

| Product purity and yield | High, facilitated by lipophilic acids | Moderate yields, high enantiomeric purity possible |

| Applicability to 1,3-oxazole | Directly applicable | Primarily for 1,2-oxazoles, adaptable principles |

- The use of tertiary amines like diisopropylethylamine is critical in Method A to promote nucleophilic substitution without unwanted side reactions due to their steric hindrance and weak nucleophilicity.

- The choice of solvent and temperature significantly impacts the reaction efficiency and product purity.

- Lipophilic organic acids such as camphor sulfonic acid enhance conversion efficiency, likely by improving solubility and reaction kinetics.

- Method B demonstrates the utility of β-enamino ketoesters as versatile intermediates for heterocyclic amino acid analogs, with detailed NMR and crystallographic data supporting structural assignments.

- Both methods require careful control of reaction conditions to avoid side products and ensure high purity of the target compound.

The preparation of this compound can be effectively achieved through nucleophilic substitution of halogenated oxazole esters using tertiary amine bases under controlled conditions, as detailed in patent literature. Alternative synthetic strategies involving β-enamino ketoesters and hydroxylamine provide valuable mechanistic insights and potential routes for related heterocyclic compounds. Optimization of reaction parameters, choice of solvents, and use of lipophilic acids are key factors influencing the yield and purity of the final product.

This comprehensive analysis, based on diverse and authoritative sources, offers a professional and detailed guide to the preparation methods of this important oxazole derivative.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(dimethylamino)-1,3-oxazole-5-carboxylic acid?

- Methodology : The compound can be synthesized via cyclization reactions. For example, condensation of substituted aminophenol derivatives with carboxylic acid precursors under catalytic conditions (e.g., nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO)) in solvents like DMF or ethanol . Purification often involves recrystallization from DMF/acetic acid mixtures .

- Key Considerations : Optimize reaction temperature and catalyst loading to avoid side products like over-oxidized intermediates .

Q. How can researchers confirm the purity and identity of the synthesized compound?

- Methodology : Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards. Spectroscopic techniques like H NMR and C NMR are critical; for example, the dimethylamino group typically appears as a singlet (~2.8–3.2 ppm in H NMR) .

- Validation : Cross-check spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What are the solubility properties of this compound in common solvents?

- Data : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol-water mixtures (70:30 v/v) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodology : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous cases, X-ray crystallography provides definitive structural confirmation, as demonstrated for related oxazole-carboxylic acid derivatives .

- Case Study : In benzoxazole analogs, unexpected NOE correlations revealed conformational flexibility in solution, which was absent in the solid state .

Q. What strategies are recommended for evaluating the compound’s bioactivity, such as enzyme inhibition?

- Methodology : Conduct in vitro assays (e.g., COX-2 inhibition) using recombinant enzymes. For structure-activity relationship (SAR) studies, systematically modify substituents (e.g., replacing dimethylamino with other amines) and assess IC values .

- Data Interpretation : Correlate electronic effects (e.g., Hammett σ values of substituents) with inhibitory potency .

Q. How does the dimethylamino group influence the compound’s reactivity in derivatization reactions?

- Mechanistic Insight : The dimethylamino group acts as an electron-donating substituent, increasing the nucleophilicity of the oxazole ring. This facilitates electrophilic substitutions (e.g., halogenation) at the 4-position of the oxazole .

- Experimental Evidence : In related compounds, alkylation at the oxazole ring was achieved using methyl iodide under basic conditions .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between theoretical and experimental pKa values?

- Approach : Use potentiometric titration to determine experimental pKa. Compare with computational predictions (e.g., COSMO-RS or DFT-based methods). Discrepancies >0.5 units may indicate solvent effects or protonation at unexpected sites .

Q. What reaction conditions minimize byproduct formation during cyclization?

- Optimization : Lower reaction temperatures (60–80°C) and controlled reagent addition reduce dimerization. Catalytic additives like pyridine can suppress acid-catalyzed side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.